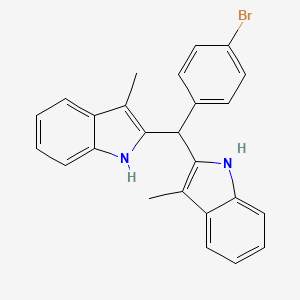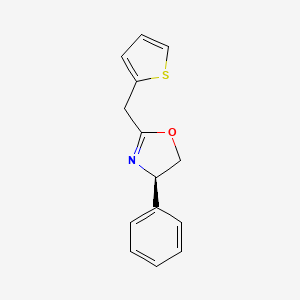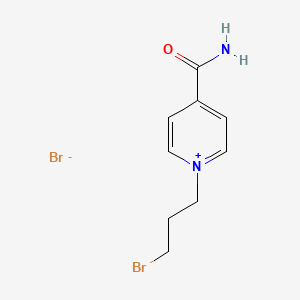
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide is a chemical compound with a pyridinium core substituted with a bromopropyl group and a carbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide typically involves the reaction of 4-carbamoylpyridine with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbamoyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts with various functional groups.
Oxidation: Oxidized derivatives of the carbamoyl group.
Reduction: Reduced forms of the carbamoyl group, such as amines or alcohols.
科学的研究の応用
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide involves its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to the inhibition of enzymatic activity or the disruption of cellular processes. The carbamoyl group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1-Bromopropane: A simple alkyl bromide used as a solvent and in organic synthesis.
(3-Bromopropyl)trimethylammonium bromide: A quaternary ammonium compound with similar alkylating properties.
1-Bromo-3-chloropropane: Used in the preparation of pharmaceuticals and as a phase separation reagent.
Uniqueness
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide is unique due to its combination of a pyridinium core with both a bromopropyl and a carbamoyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
569327-99-7 |
|---|---|
分子式 |
C9H12Br2N2O |
分子量 |
324.01 g/mol |
IUPAC名 |
1-(3-bromopropyl)pyridin-1-ium-4-carboxamide;bromide |
InChI |
InChI=1S/C9H11BrN2O.BrH/c10-4-1-5-12-6-2-8(3-7-12)9(11)13;/h2-3,6-7H,1,4-5H2,(H-,11,13);1H |
InChIキー |
JRMTVIJZNMJTLN-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=CC=C1C(=O)N)CCCBr.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



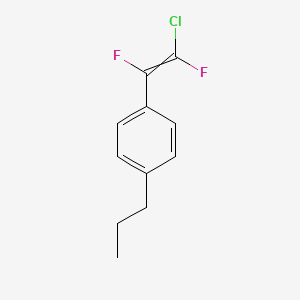

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
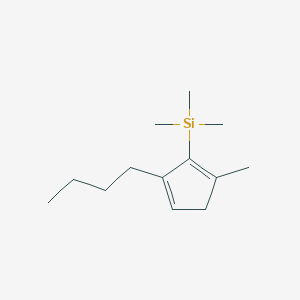

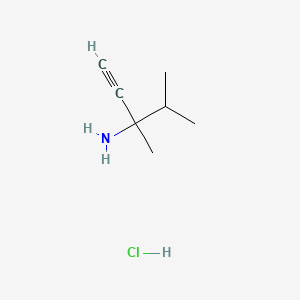
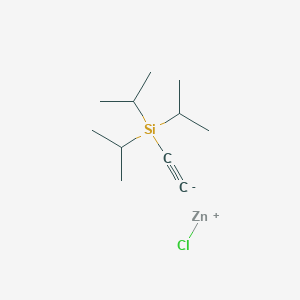

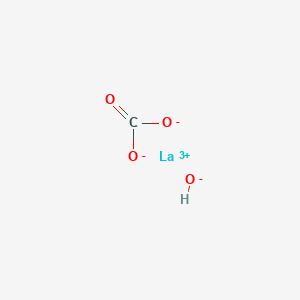
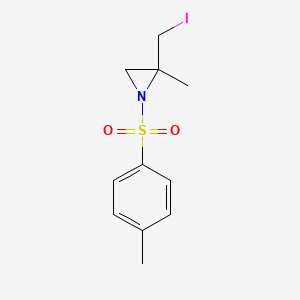
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
